

# dealing with high Courant numbers in WAM2layers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: WAM2

Cat. No.: B1577313

[Get Quote](#)

## Technical Support Center: WAM2layers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with **WAM2layers**.

## Troubleshooting Guides

Issue: My **WAM2layers** simulation is unstable or producing spurious results.

High Courant numbers are a common cause of instability in atmospheric models like **WAM2layers**. The Courant-Friedrichs-Lewy (CFL) condition is a critical consideration for the stability of the explicit solver used in **WAM2layers**.<sup>[1]</sup> This guide will walk you through the process of identifying and resolving issues related to high Courant numbers.

### Step 1: Understanding the Courant Number in **WAM2layers**

The Courant number (C) is a dimensionless quantity that indicates how far a particle of water (or any tracer) moves in one time step relative to the size of the grid cell. For an explicit solver, as used in **WAM2layers**, the Courant number should not exceed 1 for the simulation to remain numerically stable.<sup>[1]</sup> If  $C > 1$ , it means that moisture is skipping over grid cells in a single time step, which can lead to inaccurate and unstable results.

### Step 2: Identifying the Cause of High Courant Numbers

A high Courant number in **WAM2**layers is primarily caused by a combination of three factors:

- **High Moisture Velocity:** Strong winds will transport moisture more rapidly, increasing the Courant number.
- **Small Grid Spacing:** Finer resolution grids mean that moisture has less distance to travel to cross a grid cell. This is particularly problematic near the poles on a latitude-longitude grid due to the convergence of meridians.<sup>[1]</sup>
- **Large Time Step:** A larger time step allows more time for moisture to travel within a single iteration of the model.

### Step 3: Resolving High Courant Number Issues

Follow these steps to address high Courant numbers in your **WAM2**layers experiments:

- **Check Your Domain:** **WAM2**layers is not recommended for use with input data on a latitude-longitude grid that extends beyond approximately 75° N/S.<sup>[1]</sup> The decreasing grid cell size towards the poles leads to prohibitively small time steps. If your region of interest is far from the poles, it is still advisable to exclude the polar regions from your computational domain to prevent spurious results.<sup>[1]</sup>
- **Adjust the Time Step:** The most direct way to reduce the Courant number is to decrease the time step of the simulation. While a very small time step can increase computation time and may lead to numerical diffusion, it is essential for stability.<sup>[1]</sup> **WAM2**layers does provide some internal limits on fluxes for extreme cases where the CFL criterion might be violated, but it is best practice to choose a time step that satisfies the condition for the vast majority of your simulation.<sup>[1]</sup>
- **Evaluate Your Grid Resolution:** If you are using a very high-resolution grid, you will need a correspondingly small time step. Consider if the grid resolution is appropriate for your research question and computational resources.

The following diagram illustrates the troubleshooting workflow for dealing with high Courant numbers in **WAM2**layers.



[Click to download full resolution via product page](#)

Troubleshooting workflow for high Courant numbers.

## Frequently Asked Questions (FAQs)

Q1: What is the Courant number and why is it important in **WAM2layers**?

The Courant number (also known as the Courant-Friedrichs-Lewy or CFL number) is a dimensionless value that is crucial for the stability of numerical solutions to certain differential equations. In the context of **WAM2layers**, which uses an explicit time-stepping scheme, the Courant number should generally be kept below 1.<sup>[1]</sup> This ensures that the moisture being tracked does not travel more than one grid cell per time step, which is a prerequisite for a stable and accurate simulation.

Q2: How can I estimate an appropriate time step for my **WAM2layers** simulation?

To maintain a Courant number at or below 1, the time step should be chosen based on the moisture velocities and the grid spacing of your input data. The table below provides the maximum time step for a Courant number of 1, based on a 0.25° grid spacing as used with ERA5 input data.<sup>[1]</sup>

Moisture Velocity (m/s)	Maximum Time Step (hours) for 0.25° Grid Spacing
5	1.5
10	0.8
15	0.5
20	0.4
25	0.3
30	0.25

This table is derived from data presented in Kalverla et al. (2025) for the **WAM2layers** v3 model with ERA5 input data.<sup>[1]</sup>

Q3: What happens if I choose a time step that is too small?

While a smaller time step is generally safer for stability, an excessively small time step can have some drawbacks. It will significantly increase the computational time required to complete the simulation. Additionally, very small time steps can exacerbate numerical diffusion, which can artificially spread out the tracked moisture.<sup>[1]</sup> Therefore, there is a trade-off between ensuring stability and managing computational cost and numerical diffusion.

Q4: Can I use **WAM2layers** for polar regions?

It is strongly advised not to use **WAM2layers** with input data on a latitude-longitude grid that extends to the poles (beyond  $\sim 75^\circ$  N/S).<sup>[1]</sup> The convergence of meridians at high latitudes leads to very small grid cell sizes in the zonal direction. To maintain a Courant number below 1, this would require an extremely small time step, making the simulation computationally impractical. Even if your primary area of interest is not at the poles, including them in the computational domain can introduce instabilities that may affect the results in your region of interest.<sup>[1]</sup>

Q5: Does **WAM2layers** have any built-in mechanisms to handle high Courant numbers?

Yes, **WAM2layers** does impose some limits on the fluxes to handle extreme circumstances where the CFL criterion might be violated.<sup>[1]</sup> However, it is not recommended to rely solely on these internal limits. The best practice is to choose a time step that is small enough to satisfy the CFL condition for the vast majority of the simulation period to ensure the most accurate and stable results.<sup>[1]</sup>

## Experimental Protocols

The methodologies for running **WAM2layers** experiments are detailed in the official documentation and the reference publication for **WAM2layers** v3. The general workflow consists of two main steps:

- **Preprocessing:** In this step, the input data (such as ERA5 reanalysis data) is processed and collapsed onto a two-layer grid. The necessary terms for the moisture balance equations are reconstructed from the input data.<sup>[1]</sup>
- **Tracking:** This is the core of the **WAM2layers** model where the numerical integration is performed. The user can run the model in either a forward or backward tracking mode. This

step requires a configuration file that specifies the tracking direction, date range, and paths to the preprocessed data and output directories.

For detailed instructions on setting up and running a **WAM2layers** experiment, users should consult the official documentation and the supplementary materials of the **WAM2layers** v3 publication.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. GMD - Atmospheric moisture tracking with WAM2layers v3 [gmd.copernicus.org]
- To cite this document: BenchChem. [dealing with high Courant numbers in WAM2layers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1577313#dealing-with-high-courant-numbers-in-wam2layers]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)